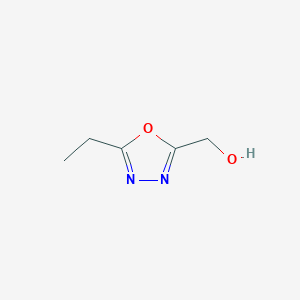![molecular formula C10H12FNO2 B7556469 N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide, commonly known as FMAH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMAH belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes that require metal ions for their activity.
作用机制
FMAH inhibits the activity of HDACs and MMPs by chelating the metal ions that are required for their activity. HDACs require zinc ions for their activity, while MMPs require zinc and calcium ions. FMAH binds to these metal ions and prevents their interaction with the enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
FMAH has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is consistent with the effects of HDAC inhibitors. It has also been shown to inhibit the migration and invasion of cancer cells, which is consistent with the effects of MMP inhibitors. FMAH has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent.
实验室实验的优点和局限性
The synthesis of FMAH is relatively simple and can be easily scaled up for large-scale production. FMAH has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. However, FMAH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Further studies are needed to evaluate the efficacy and safety of FMAH in animal models and humans.
未来方向
There are several future directions for the research on FMAH. Firstly, further studies are needed to evaluate the efficacy and safety of FMAH in animal models and humans. Secondly, the development of FMAH derivatives with improved pharmacokinetic properties and selectivity is an area of active research. Thirdly, the combination of FMAH with other anti-cancer agents, such as chemotherapy and radiotherapy, is a promising approach to enhance its anti-cancer activity. Lastly, the investigation of the role of FMAH in other diseases, such as arthritis and cardiovascular diseases, is an area of potential research.
合成方法
The synthesis of FMAH involves the reaction of 3-fluoro-4-methylbenzylamine with ethyl chloroacetate followed by hydrolysis of the resulting ethyl ester to yield FMAH. This method has been reported in the literature and can be easily scaled up for large-scale production.
科学研究应用
FMAH has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. FMAH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. MMP inhibitors have been investigated as potential therapeutic agents for various diseases, including cancer, arthritis, and cardiovascular diseases.
属性
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7-2-3-8(4-9(7)11)5-12-10(14)6-13/h2-4,13H,5-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQKXUJKUIXVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)


![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)

![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)